Ethyl (pentafluorophenoxy)acetate
Overview
Description
Ethyl (pentafluorophenoxy)acetate is an organic compound characterized by the presence of a pentafluorophenoxy group attached to an acetate moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (pentafluorophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
C6F5OH+BrCH2CO2C2H5→C6F5OCH2CO2C2H5+KBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (pentafluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenoxy group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentafluorophenoxyacetic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido derivatives or amides.
Hydrolysis: Pentafluorophenoxyacetic acid and ethanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Scientific Research Applications
Ethyl (pentafluorophenoxy)acetate is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ethyl (pentafluorophenoxy)acetate exerts its effects is largely dependent on its interaction with molecular targets. The presence of the pentafluorophenoxy group can influence the compound’s binding affinity to enzymes or receptors, often enhancing its potency due to the electron-withdrawing nature of the fluorine atoms. This can lead to alterations in biochemical pathways, affecting processes such as signal transduction or metabolic reactions.
Comparison with Similar Compounds
Ethyl (pentafluorophenoxy)acetate can be compared to other fluorinated esters, such as ethyl (trifluoromethyl)acetate and ethyl (difluorophenoxy)acetate. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can significantly impact their chemical properties and reactivity.
Ethyl (trifluoromethyl)acetate: Contains a trifluoromethyl group, leading to different reactivity and applications.
Ethyl (difluorophenoxy)acetate: Has fewer fluorine atoms, resulting in lower electronegativity and different chemical behavior.
This compound is unique due to the presence of five fluorine atoms on the phenoxy ring, which imparts distinct electronic and steric effects, making it particularly valuable in specific chemical and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNQDDCDHKEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403849 | |
Record name | ethyl (pentafluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-37-1 | |
Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl (pentafluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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